molecular formula C5H9N5O2 B1306815 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole CAS No. 66971-55-9

5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole

Cat. No. B1306815
M. Wt: 171.16 g/mol
InChI Key: CAORIXXJMUEMIO-UHFFFAOYSA-N
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Patent
US04077956

Procedure details

39 gms. of hydrazine are dissolved in 500 ml. of n-propanol and 105 gms. of 1,3-dimethyl-4-nitro-5-chloro-1H-pyrazole dissolved in propanol are added dropwise at 100°. The reaction mixture is then refluxed for 4 hours. On cooling, 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole crystallizes in the form of yellow needles. By concentrating the mother liquor an additional quantity of product is obtained. The combined crude is recrystallized from propanol, yield 98 gms. of yellow needles, m.p. 177°-179°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[CH3:3][N:4]1[C:8](Cl)=[C:7]([N+:10]([O-:12])=[O:11])[C:6]([CH3:13])=[N:5]1>C(O)CC>[NH:1]([C:8]1[N:4]([CH3:3])[N:5]=[C:6]([CH3:13])[C:7]=1[N+:10]([O-:12])=[O:11])[NH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C(=C1Cl)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at 100°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole crystallizes in the form of yellow needles
CONCENTRATION
Type
CONCENTRATION
Details
By concentrating the mother liquor an additional quantity of product
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from propanol, yield 98 gms

Outcomes

Product
Name
Type
Smiles
N(N)C1=C(C(=NN1C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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